molecular formula C24H30N6O2 B5545270 3,3'-(1,1-ethenediyl)bis(2,4,6-trimethylbenzaldehyde) disemicarbazone

3,3'-(1,1-ethenediyl)bis(2,4,6-trimethylbenzaldehyde) disemicarbazone

Cat. No.: B5545270
M. Wt: 434.5 g/mol
InChI Key: QMDGRSKINMRWDI-ILLNUACUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-(1,1-ethenediyl)bis(2,4,6-trimethylbenzaldehyde) disemicarbazone is a useful research compound. Its molecular formula is C24H30N6O2 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.24302422 g/mol and the complexity rating of the compound is 691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Capacity and Chemical Synthesis The study of isoxazolone derivatives, which show significant biological and medicinal properties, is relevant to understanding the potential applications of complex chemical compounds like 3,3'-(1,1-ethenediyl)bis(2,4,6-trimethylbenzaldehyde) disemicarbazone. Isoxazolones serve as intermediates for synthesizing numerous heterocycles and undergo various chemical transformations, highlighting their importance in chemical synthesis and potential antioxidant applications (Laroum et al., 2019).

Environmental Impact and Endocrine Disruption Compounds like bisphenol A (BPA) and its alternatives have been extensively studied for their environmental impact and endocrine-disrupting potential. Given the structural complexity and potential reactivity of this compound, understanding the environmental fate, behavior, and potential endocrine-disrupting effects of similar compounds is crucial. This encompasses their occurrence in aquatic environments, toxicity, and ecological risks, as well as their carcinogenic, reproductive toxicity, and endocrine disruption potential in alternative substances (Huang et al., 2012); (den Braver-Sewradj et al., 2020).

Toxicological Reviews Understanding the toxicological profile of chemical compounds is essential for assessing their safety and potential health impacts. Reviews of compounds such as ethyl tertiary-butyl ether highlight the importance of evaluating the pharmacokinetics, pharmacodynamics, and metabolic pathways to ensure the safe use of chemicals in various applications. Such reviews provide a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) processes, crucial for any chemical compound used in scientific research or industrial applications (Mcgregor, 2007).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should assume responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

[(E)-[3-[1-[3-[(E)-(carbamoylhydrazinylidene)methyl]-2,4,6-trimethylphenyl]ethenyl]-2,4,6-trimethylphenyl]methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-12-8-14(3)21(16(5)19(12)10-27-29-23(25)31)18(7)22-15(4)9-13(2)20(17(22)6)11-28-30-24(26)32/h8-11H,7H2,1-6H3,(H3,25,29,31)(H3,26,30,32)/b27-10+,28-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDGRSKINMRWDI-ILLNUACUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=NNC(=O)N)C)C(=C)C2=C(C=C(C(=C2C)C=NNC(=O)N)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1/C=N/NC(=O)N)C)C(=C)C2=C(C=C(C(=C2C)/C=N/NC(=O)N)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.